![molecular formula C7H9NO3 B14215430 (2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 807613-68-9](/img/structure/B14215430.png)
(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-7-Oxo-1-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and desymmetrization are likely to be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound’s unique structure makes it a valuable building block in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another related compound with significant potential in drug discovery.
Uniqueness
What sets (2R,5S)-7-Oxo-1-azabicyclo[320]heptane-2-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group
Propiedades
Número CAS |
807613-68-9 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
(2R,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5+/m0/s1 |
Clave InChI |
RJPDELAUUYAFTQ-CRCLSJGQSA-N |
SMILES isomérico |
C1C[C@@H](N2[C@@H]1CC2=O)C(=O)O |
SMILES canónico |
C1CC(N2C1CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


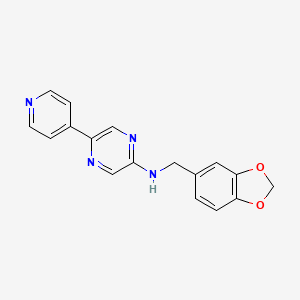
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
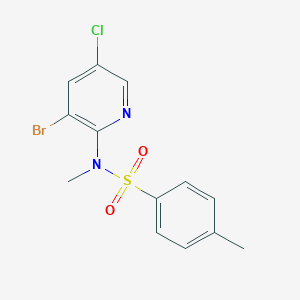
![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
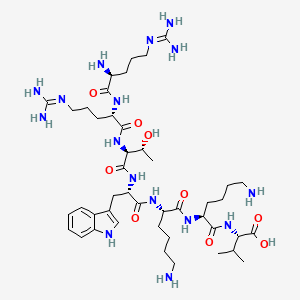
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
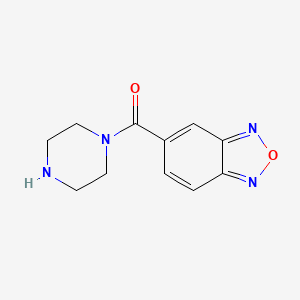
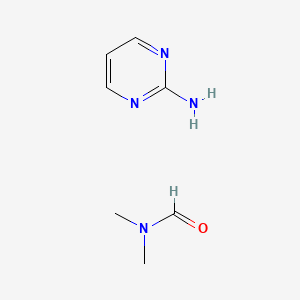
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)
